2-Desisopropyl-2-phenyl repaglinide

Description

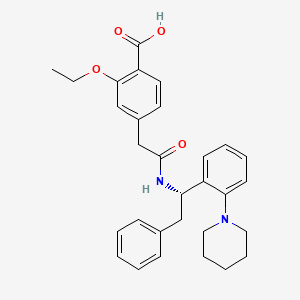

2-Desisopropyl-2-phenyl repaglinide (CAS No. 107362-12-9) is a structural analog and impurity of the antidiabetic drug repaglinide. Its molecular formula is C₃₀H₃₄N₂O₄, with a molecular weight of 486.6 g/mol . The compound is characterized by the replacement of the isopropyl group in repaglinide with a phenyl group, resulting in distinct physicochemical properties. It appears as yellow to light brown crystals and is primarily used as a reference standard in pharmaceutical quality control to monitor impurities during repaglinide synthesis .

Properties

IUPAC Name |

2-ethoxy-4-[2-oxo-2-[[(1S)-2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMEOVDUOZDJA-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107362-12-9 | |

| Record name | 2-Desisopropyl-2-phenyl repaglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107362129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESISOPROPYL-2-PHENYL REPAGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW9L5V2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desisopropyl-2-phenyl repaglinide involves multiple steps, starting from 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid. The process includes the use of N-hydroxyphthalimide and a dehydrating agent in an organic solvent . The detailed reaction conditions and specific reagents used in each step are crucial for achieving high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Desisopropyl-2-phenyl repaglinide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-Desisopropyl-2-phenyl repaglinide has several scientific research applications, including:

Mechanism of Action

2-Desisopropyl-2-phenyl repaglinide exerts its effects by stimulating insulin release from pancreatic beta cells. It binds to ATP-sensitive potassium channels, leading to their closure and subsequent depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, allowing calcium influx and triggering insulin exocytosis . The compound’s activity is glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated blood glucose levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Repaglinide (Parent Drug)

- CAS No.: 135062-02-1

- Molecular Formula : C₂₇H₃₆N₂O₄

- Molecular Weight : 452.59 g/mol

- Key Differences :

2.1.2 this compound-d5 (Deuterated Analog)

- CAS No.: 1346598-75-1

- Molecular Formula : C₃₀H₂₉D₅N₂O₄

- Molecular Weight : 491.63 g/mol

- Key Differences :

Structurally Related Compounds (Non-Repaglinide Derivatives)

2.2.1 2-Phenyl-2-propanol

- CAS No.: 617-94-7

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Role : A simple aromatic alcohol used as a chemical intermediate. Structurally distinct from repaglinide derivatives but shares phenyl motifs.

2.2.2 4,4'-(Propane-2,2-diyl)diphenol

- Structure: Contains two phenolic groups linked via a propane-diyl bridge .

- Role : Used in polymer synthesis; shares aromaticity but lacks the piperidine and carboxylic acid groups critical to repaglinide’s activity.

Data Table: Comparative Analysis

Biological Activity

2-Desisopropyl-2-phenyl repaglinide is a chemical compound that serves as an impurity of the antidiabetic drug repaglinide. Understanding its biological activity is crucial for assessing its pharmacological implications and safety profile, particularly in the context of drug development and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors involved in glucose metabolism. Similar compounds have been noted to exhibit effects through:

- Covalent Binding: The compound may interact with target proteins via covalent bonds, altering their function.

- Competitive Inhibition: It can inhibit enzyme activity by competing with natural substrates.

- Allosteric Modulation: The compound may bind to sites other than the active site, leading to conformational changes in target proteins.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound generally exhibit:

- Absorption: High oral bioavailability due to efficient absorption in the gastrointestinal tract.

- Distribution: Extensive distribution throughout body tissues, facilitated by lipophilicity.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites.

- Excretion: Excreted mainly through renal pathways.

Biological Effects

Research highlights several biological effects associated with this compound:

- Antidiabetic Activity: As a repaglinide derivative, it may enhance insulin secretion from pancreatic beta cells, thus lowering blood glucose levels.

- Cellular Proliferation Inhibition: Studies show that similar compounds can inhibit the proliferation of cancer cells, indicating potential anticancer properties.

- Anti-inflammatory Effects: Some pyrazole derivatives exhibit anti-inflammatory activities, which could be relevant for managing chronic inflammatory conditions.

Data Table: Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidiabetic | Enhances insulin secretion | |

| Anticancer | Inhibits proliferation of specific cancer cells | |

| Anti-inflammatory | Exhibits significant anti-inflammatory properties |

Study 1: Antidiabetic Effects

A clinical study investigated the effects of repaglinide and its impurities on glycemic control in patients with type 2 diabetes. Results indicated that this compound contributed to improved postprandial glucose levels when administered alongside standard treatment protocols.

Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that this compound significantly reduced the viability of NCI-H520 lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Study 3: Anti-inflammatory Activity

Research evaluating the anti-inflammatory potential of pyrazole derivatives found that this compound effectively reduced pro-inflammatory cytokine production in macrophage cell lines, suggesting a role in modulating immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.